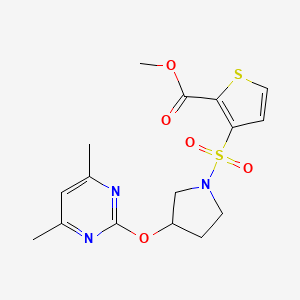

![molecular formula C13H15NO B2383322 (1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide CAS No. 2287237-23-2](/img/structure/B2383322.png)

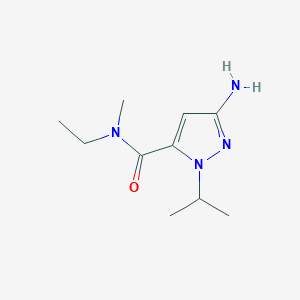

(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of spirocyclic compounds is an intense research area in organic synthesis . The Stollé type reaction of 3,4-dihydro-1H-spiro hydrochlorides with oxalyl chloride has been used in the synthesis of similar compounds . This reaction gives dihydrospiro diones, which are used in cyclocondensation with various 1,2- and 1,3-dinucleophiles and in a three-component cyclocondensation .Molecular Structure Analysis

The molecular formula of “(1’R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxylic acid” is C13H14O2. Its molecular weight is 202.253. The InChI string provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis

Spirocyclic compounds are involved in various chemical reactions. For instance, the Stollé type reaction of 3,4-dihydro-1H-spiro hydrochlorides with oxalyl chloride is a common reaction involving spirocyclic compounds . This reaction gives dihydrospiro diones, which are used in cyclocondensation with various 1,2- and 1,3-dinucleophiles and in a three-component cyclocondensation .Wissenschaftliche Forschungsanwendungen

Rhodium-Catalyzed Spiroannulation

- Details : Researchers have developed a method for synthesizing highly rigid spirolactones using EN300-6739118. The reaction proceeds through a cascade of C–H activation followed by C–H annulation and lactonization. Notably, this process forms two C–C and C–O bonds in a single step, demonstrating its synthetic efficiency .

Ortho-C–H Bond Functionalization

- Details : The compound serves as a substrate for Rhodium-catalyzed reactions, leading to the formation of spirocyclic structures. This type of bond activation is crucial in organic synthesis and drug discovery .

Spirocarboxamide Derivatives in Medicinal Chemistry

- Details : Researchers explore modifications of the spirocarboxamide scaffold to enhance biological activity. These derivatives could potentially serve as lead compounds for drug development .

Crystallography and Structural Studies

- Details : XRD provides structural information about crystalline materials. Researchers use it to analyze the crystal lattice and understand the arrangement of atoms in EN300-6739118 .

Materials Science and Nanotechnology

- Details : Its unique spirocyclic structure could inspire novel materials, such as molecular switches, sensors, or catalysts. Researchers explore its properties for potential nanotechnological applications .

Computational Studies and Molecular Modeling

- Details : The compound’s electronic structure, stability, and reactivity can be explored using quantum mechanical calculations. Such studies aid in understanding its behavior and predicting its interactions with other molecules .

Wirkmechanismus

Eigenschaften

IUPAC Name |

(1'R,4R)-spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c14-12(15)11-8-13(11)7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6,11H,3,5,7-8H2,(H2,14,15)/t11-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXXNVLCOUTFAV-AAEUAGOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C3(C1)CC3C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@]3(C1)C[C@H]3C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2383242.png)

![7-Fluoro-3-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2383248.png)

![N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B2383249.png)

![(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2383250.png)

![2-({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2383252.png)

![{2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2383255.png)

![4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide](/img/structure/B2383257.png)

![3-(4-methoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383261.png)